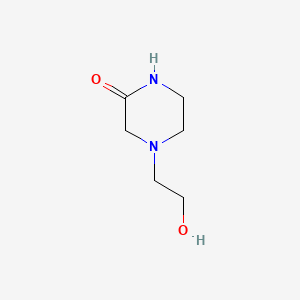

4-(2-Hydroxyethyl)piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxyethyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c9-4-3-8-2-1-7-6(10)5-8/h9H,1-5H2,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUICVIJDAOKBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885250 | |

| Record name | 2-Piperazinone, 4-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23936-04-1 | |

| Record name | 4-(2-Hydroxyethyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23936-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperazinone, 4-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023936041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperazinone, 4-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Piperazinone, 4-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Piperazin-2-one (B30754) Ring System

The formation of the piperazin-2-one core is a fundamental step in the synthesis of 4-(2-hydroxyethyl)piperazin-2-one and its derivatives. Various synthetic strategies have been developed to construct this heterocyclic system, often employing readily available starting materials like amino acids and 1,2-diamines. researchgate.net

One common approach involves the cyclization of 1,2-diamine derivatives. These reactions can be promoted by various reagents and conditions. For instance, the reaction of a diamine with a suitable two-carbon electrophile can lead to the formation of the piperazin-2-one ring. Another strategy involves the reduction of diketopiperazines or the cyclization of α-amino acid derivatives with an activated ethylenediamine (B42938) equivalent. researchgate.net

More advanced and efficient methods continue to be developed. A notable example is a cascade, metal-promoted transformation that utilizes a chloro allenylamide, a primary amine, and an aryl iodide to construct the piperazinone ring in a one-pot process, forming three new bonds. thieme-connect.com Another innovative one-pot approach combines a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) starting from commercial aldehydes and 1,2-ethylenediamines to yield 3-aryl/alkyl piperazin-2-ones with high enantioselectivity. acs.org

The choice of synthetic route often depends on the desired substitution pattern on the piperazin-2-one ring and the availability of starting materials. Many of these methods are versatile and can be adapted for the synthesis of a wide range of substituted piperazin-2-ones. researchgate.net

Introduction and Functionalization of the 2-Hydroxyethyl Moiety at Nitrogen

A key structural feature of this compound is the hydroxyethyl (B10761427) group attached to the nitrogen atom at the 4-position of the piperazinone ring. This substituent can be introduced through several methods, primarily involving alkylation or reactions with ethylene (B1197577) oxide.

Alkylation and Acylation Reactions at Piperazinone Nitrogen

Alkylation of a pre-formed piperazin-2-one ring is a direct method for introducing the 2-hydroxyethyl group. This typically involves the reaction of piperazin-2-one with a 2-haloethanol, such as 2-chloroethanol, in the presence of a base to neutralize the hydrogen halide byproduct. The reaction conditions, including the choice of solvent and base, are crucial for optimizing the yield and minimizing side reactions.

While not directly leading to the hydroxyethyl group, acylation reactions at the piperazinone nitrogen are also relevant. These reactions can be used to introduce other functionalities that can be subsequently converted to the desired hydroxyethyl group.

Reactions Involving Ethylene Oxide and Related Precursors

The reaction of piperazin-2-one with ethylene oxide is another effective method for introducing the 2-hydroxyethyl group. This reaction proceeds via the nucleophilic attack of the piperazinone nitrogen on the epoxide ring, followed by protonation to yield the final product. This method is often efficient, but care must be taken due to the hazardous nature of ethylene oxide.

An alternative approach that avoids the direct use of piperazine (B1678402) involves the reductive alkylation and cyclization of monoethanolamine and diethanolamine (B148213) in the presence of a hydrogen atmosphere and a suitable catalyst. google.com

Derivatization of the this compound Scaffold

The this compound molecule possesses multiple reactive sites that allow for further chemical modifications. The hydroxyl group and various positions on the piperazinone ring can be functionalized to create a diverse range of derivatives with potentially interesting properties.

Chemical Transformations at the Hydroxyl Group (e.g., Esterification, Etherification)

The primary hydroxyl group of the 2-hydroxyethyl moiety is a prime target for derivatization. Standard organic transformations such as esterification and etherification can be readily applied.

Esterification: The hydroxyl group can be reacted with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These reactions are typically catalyzed by an acid or a coupling agent.

Etherification: The formation of ethers can be achieved through reactions like the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

These transformations allow for the introduction of a wide variety of functional groups, which can significantly alter the physicochemical properties of the parent molecule.

Modifications at Other Positions of the Piperazinone Ring

The piperazinone ring itself offers opportunities for further derivatization. The secondary amine at the 1-position (if unsubstituted) and the carbon atoms of the ring can be sites for chemical modification.

N-Alkylation/Acylation at Position 1: If the nitrogen at position 1 is not already substituted, it can undergo alkylation or acylation reactions similar to those at position 4.

Functionalization of the Ring Carbons: While more challenging, modifications at the carbon atoms of the piperazinone ring can be achieved through various synthetic strategies, potentially involving the use of organometallic reagents or other advanced synthetic methodologies.

These derivatization strategies provide access to a broad chemical space of this compound analogs, which is valuable for structure-activity relationship studies in medicinal chemistry and for the development of new materials with tailored properties.

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(2-Hydroxyethyl)piperazin-2-one. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, researchers can map the precise connectivity of atoms within the molecule. Academic studies, including comprehensive doctoral theses on amine degradation, have utilized NMR as a primary method for the characterization of such products. utexas.edu

Proton NMR spectroscopy provides detailed information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the piperazinone ring and the N-hydroxyethyl substituent.

The key proton environments are:

The methylene (B1212753) protons of the hydroxyethyl (B10761427) group (-N-CH₂ -CH₂-OH).

The methylene protons adjacent to the hydroxyl group (-N-CH₂-CH₂ -OH).

The three sets of methylene protons on the piperazinone ring (-CH₂ -C(O)-, -NH-CH₂ -, and -N-CH₂ -).

The amine proton (-NH -) of the amide group.

The hydroxyl proton (-OH ).

The chemical shifts and coupling patterns of these protons provide a unique fingerprint for the molecule's structure.

Table 1: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| -N-CH₂ -C(O)- | Varies | Triplet or Multiplet |

| -NH -CH₂ - | Varies | Triplet or Multiplet |

| -N-CH₂ -CH₂-N- | Varies | Triplet or Multiplet |

| -N-CH₂ -CH₂OH | Varies | Triplet |

Note: Specific chemical shift values and coupling constants are determined experimentally and depend on the solvent and instrument used.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The expected signals correspond to:

The carbonyl carbon (C =O) of the amide group, typically found in the range of 165-175 ppm.

The four distinct methylene carbons of the piperazinone ring and the hydroxyethyl group.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C =O | 165 - 175 |

| -N-C H₂-CH₂OH | 55 - 65 |

| -NCH₂-C H₂OH | 58 - 68 |

Note: These are approximate ranges. Actual values are confirmed by experimental analysis.

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show correlations between the protons of the -CH₂-CH₂- fragments in both the ring and the side chain, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the unambiguous assignment of which protons are bonded to which carbons.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. Studies focused on identifying degradation products of MEA have extensively used methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify HEPO. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of the compound, which is a critical step in its identification. For this compound (C₆H₁₂N₂O₂), the exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared to the experimental value for confirmation.

Table 3: HRMS Data for this compound

| Ion Formula | Calculated m/z |

|---|---|

| [C₆H₁₂N₂O₂ + H]⁺ | 145.0972 |

Note: These calculated values serve as a reference for experimental HRMS measurements.

Tandem Mass Spectrometry (MS/MS) is used to analyze the fragmentation of a selected parent ion. The parent ion (e.g., the [M+H]⁺ ion of HEPO) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to reveal information about the molecule's structure. The fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the compound and distinguish it from isomers. For piperazine (B1678402) derivatives, characteristic fragmentation often involves the cleavage of substituents from the ring or the opening of the piperazine ring itself. nih.gov This analysis is fundamental in studies identifying unknown degradation products in complex mixtures. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the key structural features of this compound. The IR spectrum of a molecule is unique and provides a "fingerprint" based on the vibrations of its bonds.

For the piperazin-2-one (B30754) scaffold, the most indicative absorption band is that of the carbonyl (C=O) group within the lactam ring. This typically appears as a strong peak in the region of 1650-1700 cm⁻¹. For instance, a study on piperazin-2-one derivatives reported a characteristic C=O stretching vibration at 1679 cm⁻¹. nih.gov Other important vibrations include the C-N stretching of the amine and amide groups, which are expected in the 1049-1186 cm⁻¹ range, and the O-H stretching of the terminal hydroxyethyl group, which typically appears as a broad band around 3400 cm⁻¹. niscpr.res.in The C-H stretching vibrations from the ethyl and piperazine ring protons are expected between 2800 and 3000 cm⁻¹. niscpr.res.in

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (Alcohol) | Stretching, broad | ~3400 | Generic |

| C-H (Aliphatic) | Stretching | 2800-3000 | niscpr.res.in |

| C=O (Lactam) | Stretching | 1650-1700 | nih.gov |

| C-N (Amine/Amide) | Stretching | 1049-1186 | niscpr.res.in |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would allow for the unambiguous determination of bond lengths, bond angles, and the conformation of the piperazin-2-one ring and its hydroxyethyl substituent. For piperazine-containing rings, the six-membered ring typically adopts a thermodynamically stable chair conformation. nih.gov However, boat conformations have also been observed, particularly when the piperazine moiety is part of a macrocyclic ligand complexed with a metal ion. nih.gov

In a crystallographic study of related piperazine-2,5-dione derivatives, X-ray analysis was crucial for distinguishing between cis and trans isomers formed during synthesis. chemrxiv.orgcsu.edu.au For this compound, crystallography would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the amide functionalities, which dictate the crystal packing.

| Structural Feature | Expected Observation | Reference |

|---|---|---|

| Piperazine Ring Conformation | Chair conformation (most common) | nih.gov |

| Intermolecular Interactions | Hydrogen bonding via O-H and N-H groups | Generic |

| Isomer Identification | Distinction between potential stereoisomers | chemrxiv.orgcsu.edu.au |

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools to complement experimental data and to predict molecular properties. These in silico methods are essential for understanding the behavior of molecules at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are employed to optimize the molecular geometry, predicting the most stable three-dimensional structure by finding the lowest energy state. researchgate.net This allows for the calculation of theoretical bond lengths and angles, which can be compared with experimental data from X-ray crystallography. jksus.org

Furthermore, DFT is used to compute electronic properties such as the distribution of electron density, molecular orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). jksus.orgnih.gov These calculations help identify the most reactive sites within the molecule, distinguishing between nucleophilic and electrophilic regions. jksus.org Theoretical vibrational frequencies can also be calculated and compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. nih.gov

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. By simulating the movements of atoms and bonds, MD can explore the different conformations that this compound can adopt. nih.govresearchgate.net This is particularly useful for understanding the flexibility of the hydroxyethyl side chain and any puckering or conformational changes in the piperazinone ring. MD simulations provide insights into how the molecule behaves in different environments, such as in aqueous solution, and can reveal stable conformations and the energy barriers between them. nih.govacs.org In studies of related piperazine derivatives, MD simulations have been used to assess the stability of ligand-protein complexes over time. nih.govresearchgate.net

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates by predicting how they might interact with a specific biological target, such as a protein or enzyme. nih.govacs.orgnih.gov For this compound, docking studies could be used to hypothesize its binding mode within a target's active site. The simulation calculates a "docking score," which estimates the binding affinity, and reveals key intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.govnih.gov

Quantum chemical descriptors are numerical values derived from the quantum mechanical properties of a molecule that are used to predict its physicochemical properties and biological activity. These descriptors form the basis of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com By calculating parameters such as electronic energies, dipole moment, and local reactivity indices (like Fukui functions), researchers can build mathematical models that correlate a molecule's structure with its activity. tandfonline.com For piperazine derivatives, these models can guide the design of new compounds with enhanced properties, such as improved binding affinity or better pharmacokinetic profiles. mdpi.comtandfonline.com

Structure Activity Relationship Sar Studies of 4 2 Hydroxyethyl Piperazin 2 One Derivatives

Influence of the Piperazinone Core on Biological Activity

The piperazine (B1678402) ring is a well-established scaffold in medicinal chemistry, prized for its versatile physicochemical properties. nih.gov Its six-membered ring containing two nitrogen atoms provides a combination of structural rigidity and conformational flexibility, along with a significant polar surface area due to the presence of hydrogen bond donors and acceptors. nih.gov These characteristics often translate to favorable pharmacokinetic properties, such as enhanced water solubility and oral bioavailability. nih.gov

The piperazinone core, a defining feature of 4-(2-Hydroxyethyl)piperazin-2-one, is integral to the biological profile of its derivatives. This nucleus is found in compounds exhibiting a wide array of pharmacological effects, including anticancer and antimicrobial activities. researchgate.net The inherent properties of the piperazinone structure can be fine-tuned through chemical modification. For instance, the introduction of aromatic groups to the core can facilitate hydrophobic interactions with protein targets, thereby enhancing biological activity. An example is 1-(3-chlorophenyl)piperazin-2-one, which has demonstrated cytotoxic effects against cancer cell lines, underscoring the therapeutic potential that can be unlocked from the piperazinone scaffold.

Impact of the 2-Hydroxyethyl Substituent on Molecular Recognition and Interactions

The 2-hydroxyethyl group attached at the N4 position is a pivotal functional group that significantly influences the molecule's interaction with biological systems. This substituent enhances the hydrophilicity and polarity of the parent compound, which can be a critical factor for solubility and target engagement.

The 2-hydroxyethyl group directly contributes to the binding affinity of derivatives for their molecular targets. The formation of hydrogen bonds between the hydroxyl moiety and amino acid residues in a receptor's binding pocket can add significantly to the binding energy, thereby increasing the potency of the compound. nih.gov Furthermore, SAR studies on related piperazine-containing molecules have shown that this position is amenable to substitution, allowing for the introduction of other functional groups to optimize interactions without abolishing affinity. nih.gov For example, in the development of dopamine (B1211576) D2/D3 agonists, modifications to the piperazine ring were well-tolerated, enabling the incorporation of an iron-chelating moiety while retaining high receptor affinity. nih.gov This highlights the strategic importance of the 2-hydroxyethyl group and its position as a point for chemical modification to enhance ligand-receptor interactions.

Modulation of Biological Efficacy through Substituent Variation

Altering the substituents on the this compound scaffold is a powerful strategy to modulate biological efficacy. Research into derivatives has shown that even minor chemical changes can lead to significant shifts in activity, selectivity, and pharmacokinetic profiles. nih.govmdpi.com

A notable example comes from the development of novel radioprotective agents based on a 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol backbone. nih.gov In this series, various substituents were introduced on the phenoxy ring to modulate properties like lipophilicity, which influences cell permeability. The findings from these studies demonstrate a clear structure-activity relationship, where the nature and position of the substituent dictate the compound's efficacy and toxicity.

Table 1: SAR of 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol Derivatives as Radioprotective Agents nih.gov

| Compound | Substituent (R) on Phenoxy Ring | Calculated logP (clogP) | Key Finding |

|---|---|---|---|

| 1 | 2-methoxy-4-nitro | 1.54 | Lead compound from a previous study, serving as a benchmark. nih.gov |

| 2 | 4-methoxy-2-nitro | 1.54 | Inversion of substituents from compound 1. nih.gov |

| 3 | 2-fluoro-4-nitro | 1.92 | Showed notable efficacy in reducing radiation-induced DNA damage. nih.gov |

| 4 | 4-fluoro | 1.91 | Halogen introduction aimed to increase lipophilicity. nih.gov |

| 5 | 2,4-dichloro | 3.20 | Increased lipophilicity through di-halogenation. nih.gov |

| 6 | 3-chloro | 2.48 | Demonstrated the most significant radioprotective effects with minimal cytotoxicity. nih.gov |

Further studies have explored linking two 1-(2-hydroxyethyl)piperazine units together. One such compound, 1,3-bis[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol, which lacks an aromatic moiety, was identified as a highly effective radioprotective agent with low toxicity and excellent solubility. mdpi.com Additionally, the synthesis of organotin(IV) derivatives of 4-(2-hydroxyethyl)piperazine-1-carbodithioate showed that cytotoxicity was dependent on the nature of the alkyl or aryl groups attached to the tin center, further illustrating the principle of modulating efficacy through substituent changes. researchgate.net

Conformational Flexibility and its Implications for SAR

The piperazinone ring, while possessing some rigidity, is not planar and can adopt different conformations, typically a chair-like structure. This conformational flexibility is a critical aspect of its SAR, as it allows the molecule to adapt its shape to fit optimally within a receptor's binding site. nih.gov The ability of the scaffold and its substituents to assume a specific three-dimensional arrangement can be the deciding factor between high-affinity binding and a lack of interaction.

The binding pockets of target proteins are also frequently flexible. nih.govnih.gov This mutual adaptability between the ligand and the receptor is crucial for biological function. SAR studies have shown that the binding pocket of certain receptors can accommodate a variety of bulky substitutions on the piperazine ring, indicating a degree of flexibility that can be exploited in drug design. nih.gov Understanding and predicting the preferred conformation of a derivative and how it complements the target site is therefore essential for designing molecules with enhanced potency and selectivity.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for this compound derivatives are not extensively reported in the literature, the methodology is highly relevant for this class of compounds.

QSAR models have been successfully developed for related heterocyclic structures, such as piperidine (B6355638) derivatives, to predict their toxicity. nih.gov These models function by calculating a set of numerical descriptors for each molecule that quantify its physicochemical properties. These descriptors can include:

Topological descriptors: Based on the 2D representation of the molecule.

Electronic descriptors: Such as Hammett constants, which describe the electron-donating or -withdrawing nature of substituents.

Hydrophobic descriptors: Like the partition coefficient (logP), which measures lipophilicity. nih.gov

Steric descriptors: Related to the size and shape of the molecule.

Once calculated, these descriptors are used as independent variables in a statistical model, such as multilinear regression (MLR) or machine learning algorithms, to build an equation that predicts the biological activity (the dependent variable). nih.gov For this compound derivatives, a QSAR model could be used to predict activities like enzyme inhibition or receptor binding affinity, thereby guiding the synthesis of new analogues with improved efficacy and reducing the need for extensive experimental screening.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Hydroxyethyl)piperazin-2-one, and how do reaction conditions influence yield?

- Methodology : Optimize synthesis via nucleophilic substitution or coupling reactions. For example, piperazinone derivatives are often synthesized by reacting piperazine precursors with hydroxyethylating agents (e.g., ethylene oxide or 2-chloroethanol) under controlled pH (7–9) and temperature (40–60°C) to minimize side reactions. Purification via recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) is critical .

- Data Analysis : Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via -NMR (e.g., δ 3.5–4.0 ppm for hydroxyethyl protons) .

Q. How should researchers handle discrepancies in spectroscopic data for this compound?

- Troubleshooting : Compare experimental -NMR or IR spectra with computational predictions (e.g., DFT calculations). For instance, a carbonyl peak at ~1700 cm (IR) confirms the piperazin-2-one ring. Contradictions may arise from solvent effects or tautomerism; use deuterated solvents (DMSO-d) for consistency .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines : Use PPE (gloves, goggles) and ensure ventilation. For spills, sweep material into a sealed container; avoid aqueous washing to prevent environmental release . Store at 2–8°C in inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?

- Experimental Design : Grow single crystals via slow evaporation (e.g., ethanol/water mix). Use SHELX-2018 for structure refinement, focusing on hydrogen-bonding networks (e.g., O–H···N interactions) to confirm hydroxyethyl orientation .

- Case Study : A derivative in was resolved using SHELXL, revealing a chair conformation for the piperazinone ring and equatorial hydroxyethyl positioning .

Q. What computational strategies predict the pharmacokinetic properties of this compound-based drug candidates?

- Methodology : Perform molecular docking (AutoDock Vina) to assess binding to targets like MDM2 (see ’s Nutlin-3 analog). Calculate logP (e.g., 1.2 via ChemDraw) and polar surface area (<90 Å) to estimate blood-brain barrier permeability .

- Validation : Cross-reference with in vitro assays (e.g., Caco-2 cell permeability) to validate predictions .

Q. How do structural modifications to the hydroxyethyl group affect biological activity in related piperazinone compounds?

- SAR Analysis : Replace the hydroxyethyl group with methyl or phenyl in analogs (e.g., ’s rogaratinib). Test in cytotoxicity assays (e.g., IC against cancer cell lines) to correlate substituent electronegativity with potency .

- Data Interpretation : Use QSAR models to identify key descriptors (e.g., Hammett constants) influencing activity .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.